

Meta-analysis of epidemiological studies on PFOA and cancer risk.

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A Comprehensive Meta-Analysis of Epidemiological Studies on Perfluorooctanoic Acid (PFOA) and Cancer Risk

Introduction

Perfluorooctanoic acid (PFOA) is a persistent environmental contaminant that has raised significant public health concerns due to its widespread presence and potential carcinogenic properties. This guide provides a comparative meta-analysis of epidemiological studies investigating the association between PFOA exposure and the risk of developing various cancers. The findings are intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of the current evidence. In 2023, the International Agency for Research on Cancer (IARC) classified PFOA as carcinogenic to humans (Group 1).

Quantitative Data Summary

The following table summarizes the quantitative findings from several meta-analyses examining the link between PFOA exposure and cancer risk. The data is presented to allow for a clear comparison of the reported risk estimates across different cancer types.



Meta-Analysis (Reference)	Cancer Type	Number of Studies Included	Risk Estimate (per unit increase or high vs. low exposure)	95% Confidence Interval (CI)
Bartell and Vieira, 2021[1][2]	Kidney Cancer	N/A	RR: 1.16 (per 10 ng/mL increase in serum PFOA)	1.03 - 1.30
Bartell and Vieira, 2021[1][2]	Testicular Cancer	N/A	RR: 1.03 (per 10 ng/mL increase in serum PFOA)	1.02 - 1.04
Costanzo et al., 2024[3]	Breast Cancer	21	RR: 1.08	0.97 - 1.20
Costanzo et al., 2024[3]	Ovarian Cancer	12	RR: 1.07	1.04 - 1.09
Fonfara et al., 2025[4]	Kidney Cancer	3	mRR: 0.98 (highest vs. lowest exposure)	0.64 - 1.50
Fonfara et al., 2025[4]	Kidney Cancer	3	mRR: 0.59 (continuous PFOA levels)	0.06 - 5.89
Jiang et al., 2022[5]	Breast Cancer	8	OR: 1.32	1.19 - 1.46
Marks et al., 2024[6][7]	Breast Cancer	11	RR: 0.95 (per Inunit increase in ng/mL)	0.77 - 1.18
Marks et al., 2024[6]	Breast Cancer (pre-diagnosis exposure)	N/A	RR: 1.16 (per In- unit increase)	0.96 - 1.40
Seyyedsalehi and Boffetta, 2023[8][9]	Kidney Cancer	11	RR: 1.18	1.05 - 1.32



Seyyedsalehi and Boffetta, 2023[8]	Testicular Cancer	N/A	RR: 2.22 (high- level exposure)	1.12 - 4.39
Yazdani et al., 2024[7]	Prostate Cancer	N/A	OR: 1.05 (highest vs. lowest exposure)	0.88 - 1.26
Yazdani et al., 2024[7]	Ovarian Cancer	N/A	OR: 1.43 (highest vs. lowest exposure)	0.84 - 2.42

RR: Relative Risk; OR: Odds Ratio; mRR: meta-Relative Risk. N/A: Not Available in the provided search results.

Experimental Protocols

The methodologies employed in the cited meta-analyses generally adhere to established guidelines for systematic reviews and meta-analyses. A typical protocol involves the following key steps:

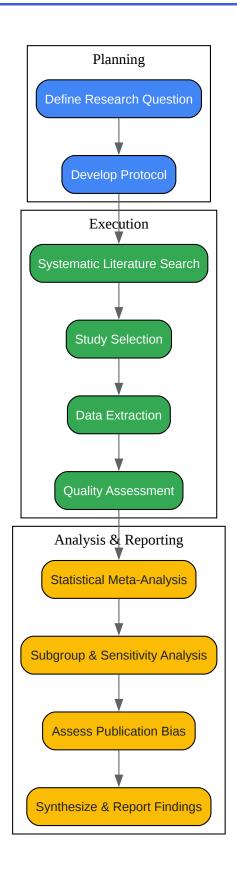
- 1. Search Strategy: A comprehensive search of electronic databases such as PubMed, Embase, and Web of Science is conducted to identify relevant epidemiological studies. Search terms typically include "PFOA," "perfluorooctanoic acid," "cancer," "carcinogenesis," and specific cancer types. The search is often supplemented by reviewing the reference lists of identified articles and relevant reviews.[9][10]
- 2. Study Selection (Inclusion and Exclusion Criteria): Studies are selected based on predefined criteria. Inclusion criteria often specify observational study designs (cohort, case-control), human populations, quantitative estimates of the association between PFOA exposure and cancer risk (e.g., odds ratios, relative risks), and available confidence intervals. Exclusion criteria may include studies on non-human subjects, reviews, editorials, and studies lacking quantitative data.[6][9]
- 3. Data Extraction: Data from the selected studies is systematically extracted by at least two independent reviewers to minimize bias. Extracted information typically includes:



- · First author and publication year
- Study design and location
- Study population characteristics (e.g., sample size, age, sex)
- Cancer type
- Exposure assessment method (e.g., serum PFOA levels)
- Risk estimates (ORs, RRs) and their corresponding 95% confidence intervals
- Covariates adjusted for in the analysis
- 4. Quality Assessment: The methodological quality of the included studies is assessed using standardized tools, such as the Newcastle-Ottawa Scale (NOS). This scale evaluates studies based on the selection of study groups, the comparability of the groups, and the ascertainment of either the exposure or outcome of interest.[10]
- 5. Statistical Analysis: The extracted risk estimates are pooled using statistical models. A random-effects model is commonly employed to account for potential heterogeneity between studies.[5] Heterogeneity is assessed using statistical tests like the I² statistic. Subgroup analyses and meta-regression may be performed to explore potential sources of heterogeneity, such as study design, geographic location, or exposure levels.[5] Publication bias is often evaluated using funnel plots and formal statistical tests like Egger's test.

Visualizations Experimental Workflow





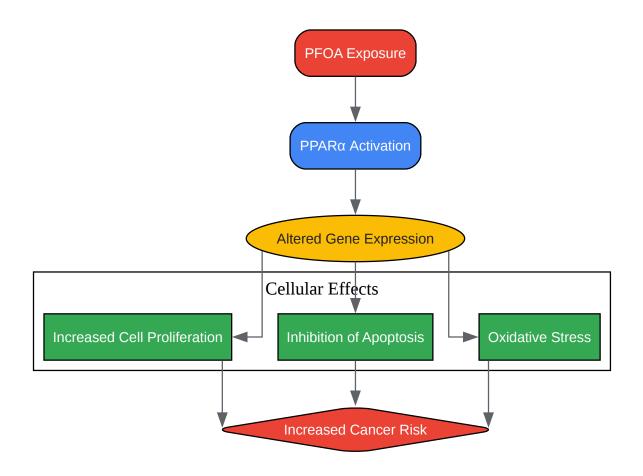
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Caption: A generalized workflow for conducting a meta-analysis of epidemiological studies.



Potential Signaling Pathway

The carcinogenic mechanism of PFOA is not fully elucidated, but evidence suggests the involvement of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) signaling pathway.



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Caption: A simplified diagram of a potential signaling pathway for PFOA-induced carcinogenesis.

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